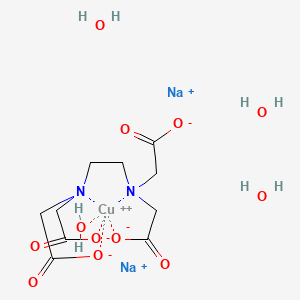
Cu(cento)-EDTA (disodium tetrahydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu(cento)-EDTA (disodium tetrahydrate) is a coordination compound where copper is complexed with ethylenediaminetetraacetic acid (EDTA) and disodium tetrahydrate. This compound is known for its chelating properties, which makes it useful in various chemical and industrial applications. The presence of copper in the complex enhances its reactivity and utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu(cento)-EDTA (disodium tetrahydrate) typically involves the reaction of copper(II) salts with EDTA in the presence of disodium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the complex. The general reaction can be represented as:
[ \text{Cu}^{2+} + \text{EDTA}^{4-} + 2\text{Na}^+ + 4\text{H}_2\text{O} \rightarrow \text{Cu(cento)-EDTA (disodium tetrahydrate)} ]
Industrial Production Methods
In industrial settings, the production of Cu(cento)-EDTA (disodium tetrahydrate) involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature and pH to maximize yield. After the reaction is complete, the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Cu(cento)-EDTA (disodium tetrahydrate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands in the coordination sphere of copper can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Agents: Ammonia, various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Cu(cento)-EDTA (disodium tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metal ion imbalances.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of agricultural products.
Mechanism of Action
The mechanism of action of Cu(cento)-EDTA (disodium tetrahydrate) involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. The copper center can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Cu(II)-EDTA: A similar copper-EDTA complex without the disodium tetrahydrate component.
Fe(III)-EDTA: An iron-EDTA complex with similar chelating properties.
Zn(II)-EDTA: A zinc-EDTA complex used in similar applications.
Uniqueness
Cu(cento)-EDTA (disodium tetrahydrate) is unique due to the presence of the disodium tetrahydrate component, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications where high solubility and stability are required.
Properties
Molecular Formula |
C10H20CuN2Na2O12 |
|---|---|
Molecular Weight |
469.80 g/mol |
IUPAC Name |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 |
InChI Key |
CHPMNDHAIUIBSK-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


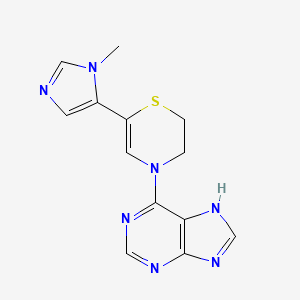
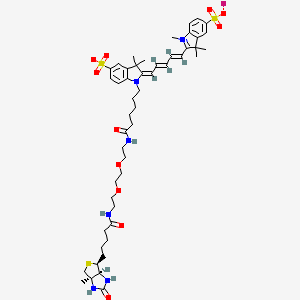
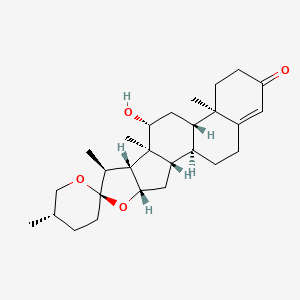
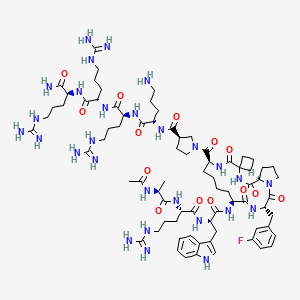
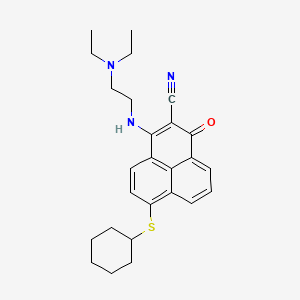
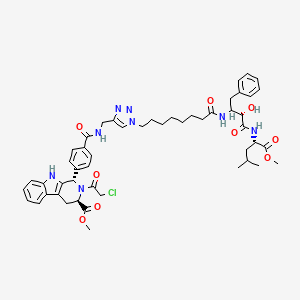

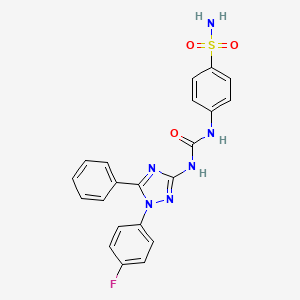
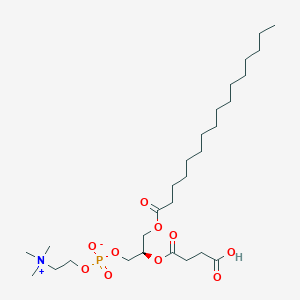
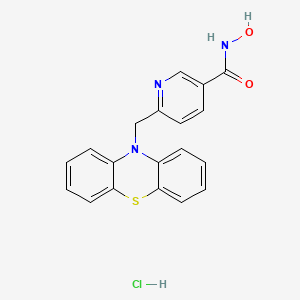
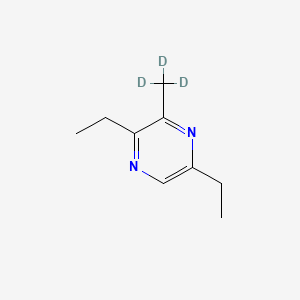
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
